Tert-butyl2-bromo-3,4-difluorobenzoate
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Overview
Description
Tert-butyl2-bromo-3,4-difluorobenzoate is a chemical compound with the molecular formula C11H11BrF2O2 and a molecular weight of 293.1046 g/mol . It is a benzoate ester derivative, characterized by the presence of bromine and fluorine atoms on the benzene ring, which significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl2-bromo-3,4-difluorobenzoate typically involves the esterification of 2-bromo-3,4-difluorobenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction can be summarized as follows:
2-bromo-3,4-difluorobenzoic acid+tert-butyl alcoholacid catalystthis compound+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl2-bromo-3,4-difluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form the corresponding benzoic acid derivative.
Oxidation: Oxidative conditions can lead to the formation of more oxidized products, such as carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoate esters.
Reduction: Formation of 2-bromo-3,4-difluorobenzoic acid.
Oxidation: Formation of 2-bromo-3,4-difluorobenzoic acid or other oxidized derivatives.
Scientific Research Applications
Tert-butyl2-bromo-3,4-difluorobenzoate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a precursor in the development of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl2-bromo-3,4-difluorobenzoate involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes that disrupt enzyme function .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-bromo-4,5-difluorobenzoate
- Tert-butyl 3-bromo-2,4-difluorobenzoate
- Tert-butyl 4-bromo-2,6-difluorobenzoate
Uniqueness
Tert-butyl2-bromo-3,4-difluorobenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The combination of bromine and fluorine atoms in the 3 and 4 positions, respectively, influences its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H11BrF2O2 |
---|---|
Molecular Weight |
293.10 g/mol |
IUPAC Name |
tert-butyl 2-bromo-3,4-difluorobenzoate |
InChI |
InChI=1S/C11H11BrF2O2/c1-11(2,3)16-10(15)6-4-5-7(13)9(14)8(6)12/h4-5H,1-3H3 |
InChI Key |
CODMBJQAGYKMKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C(=C(C=C1)F)F)Br |
Origin of Product |
United States |
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